molecular formula C15H16FNO B1401011 [4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine CAS No. 1518321-20-4

[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine

Cat. No. B1401011
CAS RN: 1518321-20-4
M. Wt: 245.29 g/mol
InChI Key: LKBHHGNHNFWWKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the related compound “(3-fluoro-4-methylphenyl)methanamine” is represented by the InChI code 1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 . This indicates that the compound has a molecular weight of 139.17 and consists of 8 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

The related compound “(3-Fluoro-4-methoxyphenyl)methanamine” is a colorless to pale-yellow to yellow-brown liquid . It has a molecular weight of 155.17 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, related to the specified chemical, has been synthesized using a high yielding polyphosphoric acid condensation route and characterized using various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).

Biomedical Research

  • Biogenic Amines and Metabolites : Studies on compounds like 4-H~~~ox~-3-methoxyphenylethylamine, similar in structure, have been instrumental in understanding biogenic amines and their metabolites, with mass fragmentography offering advantages in sensitivity and specificity (Kilts, VRBANAC, Rickert, & RECH, 1977).

  • Potential Antidepressant Agents : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a related compound, have been designed as "biased agonists" of serotonin 5-HT1A receptors, indicating potential as antidepressant drug candidates (Sniecikowska et al., 2019).

  • Fluorogenic Reagents for Catecholamines : The research on 1,2-diarylethylenediamines, closely related in function, has led to the development of highly sensitive fluorogenic reagents for catecholamines (Umegae, Nohta, & Ohkura, 1988).

Chemical Synthesis

  • Intermediate for Herbicides : The synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, illustrates the utility of compounds structurally similar to the specified chemical in agricultural chemistry (Zhou Yu, 2002).

  • Chiral Discrimination : Studies on compounds like [2R-[2alpha(R*),3alpha]]-5-[[2-[1-[3,5-bis-(trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl)4-morpholinyl]-methyl]-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride have contributed to understanding chiral discrimination, a key aspect in the synthesis of enantiomerically pure compounds (Bereznitski et al., 2002).

Pharmacological Studies

  • Neurotoxic Potential Research : Research on 1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, a structurally related compound, has contributed to understanding the neurotoxic potential of certain chemicals, with implications for Parkinsonism studies (Zimmerman et al., 1986).

Safety and Hazards

The related compound “(3-Fluoro-4-methoxyphenyl)methanamine” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[4-(3-fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-10-7-11(9-17)3-5-13(10)12-4-6-15(18-2)14(16)8-12/h3-8H,9,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBHHGNHNFWWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)C2=CC(=C(C=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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